4-(Dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide belongs to a series of benzamide derivatives investigated for their potential as histone deacetylase (HDAC) inhibitors. [] HDACs are enzymes involved in gene regulation by modifying histone proteins, which are responsible for DNA packaging. [] Dysregulation of HDAC activity is implicated in various diseases, including cancer. [] This compound has shown promising results as a potent and selective inhibitor of class I HDACs, particularly in the context of anticancer research. []
4-(Dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibits potent inhibitory activity against class I HDACs. [] While the precise mechanism remains to be fully elucidated, HDAC inhibitors generally function by blocking the removal of acetyl groups from histone proteins. [] This leads to an increase in acetylated histones, which are associated with a more open chromatin structure and increased gene expression. [] By modulating gene expression, this compound may trigger various downstream effects, such as cell cycle arrest and apoptosis, particularly in cancer cells. []
The primary scientific research application of 4-(dimethylamino)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide appears to be in the field of anticancer research. [] Its potent and selective inhibition of class I HDACs makes it a potential candidate for further investigation as a therapeutic agent for cancer treatment. [] Specifically, its ability to inhibit the growth of human myelodysplastic syndrome (SKM-1) cells in vitro and in vivo highlights its potential in this area. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2